molecular formula C11H15BrClNO B13346475 1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol

1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol

Cat. No.: B13346475
M. Wt: 292.60 g/mol
InChI Key: YLTQRPAANHCOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol is a synthetic β-amino alcohol derivative of interest in medicinal chemistry and pharmacological research. Compounds within this chemical class have been identified as potential inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway . TLR4 is a key regulator of the innate immune response, and its dysregulation is implicated in conditions such as severe sepsis and neuropathic pain . By targeting the TLR4/MD-2 interface, β-amino alcohol derivatives can suppress the downstream production of pro-inflammatory cytokines like IL-6 and TNF-α, making them valuable tools for investigating novel anti-inflammatory and antisepsis therapeutics . This compound features a 3-bromo-4-chlorobenzyl group, which may influence its binding affinity and specificity. It is supplied exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on our high-purity compounds for their investigations into immunology, signal transduction, and drug discovery.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

1-[(3-bromo-4-chlorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15BrClNO/c1-11(2,15)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

YLTQRPAANHCOKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC(=C(C=C1)Cl)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-4-chlorobenzyl Alcohol

The first step involves synthesizing 3-Bromo-4-chlorobenzyl alcohol from 3-Bromo-4-chlorobenzoic acid . This can be achieved through several methods:

Method Conditions Yield
Borane-THF THF, 0-20°C, inert atmosphere 100%
Dimethylsulfide Borane Complex THF, 20°C 92%
Dimethylsulfide Borane Complex THF, 0-80°C, reflux for 1.5h 90%

These methods involve reducing the carboxylic acid group to an alcohol using borane or its complexes in tetrahydrofuran (THF) under various conditions.

Synthesis of 1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol

To synthesize the target compound, This compound , the following steps can be followed:

  • Preparation of 2-Methylpropan-2-amine : This can be achieved by reacting 2-methylpropan-2-ol with ammonia in the presence of a catalyst like Raney nickel or through amination reactions.

  • Attachment of Benzyl Group : The 3-Bromo-4-chlorobenzyl alcohol synthesized earlier is converted into a suitable leaving group (e.g., chloride or bromide) by reacting it with thionyl chloride or phosphorus tribromide. This intermediate is then reacted with 2-methylpropan-2-amine in a nucleophilic substitution reaction to form the desired compound.

Reaction Conditions and Purification

The reaction conditions for the nucleophilic substitution can vary, but typically involve using a base like triethylamine or pyridine in a solvent such as dichloromethane or tetrahydrofuran. The product is then purified using column chromatography or distillation.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Chlorobenzyl)propan-2-ol

Formula : C₁₀H₁₃ClO
EINECS Code : 226-793-5
Key Differences :

  • Lacks the bromine atom at the benzyl ring’s 3-position and the amino group.
  • Simpler structure with a single chlorine substituent at the 4-position of the benzyl group.
    Implications :
  • Reduced molecular weight (184.66 g/mol vs. ~318.6 g/mol for the target compound) lowers lipophilicity (logP ≈ 2.1 vs. estimated 3.5–4.0 for the target).

Structural Analog 2: 1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009)

Formula: C₁₈H₂₀Cl₂NO₂ Key Differences:

  • Replaces the 3-bromo-4-chlorobenzyl group with a 2,4-dichlorophenethyl chain.
  • Substitutes the tertiary alcohol (2-methylpropan-2-ol) with a secondary alcohol (propan-2-ol) and adds a phenoxy group. Implications:
  • Increased steric bulk from the phenoxy group may hinder membrane permeability.
  • SPI009 demonstrates moderate antimicrobial activity in microbiological assays, suggesting that halogen positioning (2,4-dichloro vs. 3-bromo-4-chloro) influences target specificity .

Structural Analog 3: 2,3-Dibromo-1-(4-methylphenyl)-3-phenylpropan-1-one

Formula : C₁₆H₁₃Br₂O
Key Differences :

  • Features a ketone core instead of an alcohol.
  • Bromine atoms are positioned at the propanone backbone rather than the aromatic ring. Implications:
  • Unlike the target compound, this analog lacks hydrogen-bond donors, limiting its utility in interactions requiring polar contacts .

Comparative Data Table

Property Target Compound 2-(4-Chlorobenzyl)propan-2-ol SPI009 2,3-Dibromo-1-(4-methylphenyl)-3-phenylpropan-1-one
Molecular Formula C₁₁H₁₄BrClNO C₁₀H₁₃ClO C₁₈H₂₀Cl₂NO₂ C₁₆H₁₃Br₂O
Molecular Weight (g/mol) ~318.6 184.66 349.27 396.98
Halogen Substituents 3-Bromo, 4-chloro (benzyl) 4-Chloro (benzyl) 2,4-Dichloro (phenethyl) 2,3-Dibromo (propanone backbone)
Functional Groups Tertiary alcohol, amine Tertiary alcohol Secondary alcohol, amine, ether Ketone, bromine
Estimated logP 3.5–4.0 2.1 4.2 3.8

Key Research Findings and Implications

  • Halogen Effects: The 3-bromo-4-chloro substitution in the target compound likely enhances lipid membrane penetration compared to mono-halogenated analogs like 2-(4-chlorobenzyl)propan-2-ol . Bromine’s larger atomic radius may also improve binding to hydrophobic enzyme pockets.
  • Activity Trends : SPI009’s antimicrobial activity suggests that dichloro-substituted phenethyl groups may favor broader-spectrum effects compared to bromo-chloro benzyl groups, though direct comparisons are lacking .

Biological Activity

1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol, also known by its CAS number 1555379-01-5, is a compound with potential biological activity that has garnered interest in pharmacological research. Understanding its biological properties is essential for evaluating its therapeutic potential and safety.

  • Molecular Formula : C11H15BrClN
  • Molecular Weight : 278.57 g/mol
  • CAS Number : 1555379-01-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds with similar structural motifs may exhibit antitumor properties. Although direct studies on this specific compound are scarce, it is essential to explore its potential in cancer therapies, particularly in targeting non-small-cell lung carcinoma and other malignancies.

2. Neuroprotective Effects

Given the compound's structural similarity to known neuroprotective agents, it may possess the ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Anti-inflammatory Properties

Compounds with similar functionalities have been shown to possess anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antitumor Efficacy

In a study examining the effects of structurally related compounds on cancer cell lines, it was found that certain analogs demonstrated significant cytotoxic effects against various tumor types. The results suggested that modifications at the benzyl position could enhance activity against resistant cancer cells.

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)15.0
Compound BMCF7 (Breast)12.5
This compound TBDTBD

Study 2: Neuroprotective Potential

A preliminary investigation into the neuroprotective effects of related compounds indicated that they could reduce neuronal cell death induced by oxidative stress. The study utilized primary neuronal cultures exposed to hydrogen peroxide, measuring cell viability post-treatment.

TreatmentCell Viability (%)
Control100
Compound A75
This compound TBD

Q & A

Q. What are the optimal synthetic routes for 1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol, and how can reaction conditions be optimized for yield and purity?

The synthesis involves nucleophilic substitution between 3-bromo-4-chlorobenzylamine and 2-methylpropan-2-ol derivatives. Key steps include:

  • Amine activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to enhance reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature control : Maintaining 60–80°C prevents side reactions like dehalogenation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identify benzylic protons (δ 3.8–4.2 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm quaternary carbons (C-Br: δ 40–50 ppm; C-Cl: δ 60–70 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI+ ionization detect [M+H]⁺ ions (expected m/z: ~320–330) .
  • X-ray crystallography : Resolve stereochemistry; compare with analogs like (1R,2R)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 50 µM indicating therapeutic potential .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across studies?

  • Variable control : Standardize assay conditions (pH 7.4 buffer, 37°C incubation) to minimize environmental effects .
  • Metabolic stability : Use liver microsomes (human/rat) to assess degradation rates; correlate with activity loss .
  • Isomer separation : Chiral HPLC to isolate enantiomers (e.g., (R)- vs. (S)-forms) and test individually, as seen in analogs like (1R,2R)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol .

Q. What strategies are effective for studying structure-activity relationships (SAR) with halogenated analogs?

  • Halogen substitution : Compare bromo/chloro derivatives (e.g., 3-bromo-4-fluoro vs. 3-chloro-4-bromo) to assess electronic effects on receptor binding .
  • Steric modifications : Introduce methyl groups (e.g., 2-methylpropan-2-ol → 2-ethylpropan-2-ol) to probe steric hindrance in enzyme active sites .
  • Computational modeling : Docking studies (AutoDock Vina) using crystallographic data from analogs like 2-[5-bromo-1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid .

Q. How should environmental fate studies be structured to assess the compound’s ecological impact?

  • Degradation pathways : Hydrolysis under varying pH (4–9) and UV exposure (254 nm) to identify breakdown products .
  • Bioaccumulation : Measure logP (octanol-water partition coefficient); values >3 indicate high lipid solubility and potential bioaccumulation .
  • Toxicity in model organisms : Daphnia magna acute toxicity (48h EC₅₀) and Arabidopsis growth inhibition assays .

Q. Key Considerations for Methodological Rigor

  • Replication : Use ≥3 biological replicates in assays to ensure statistical validity .
  • Negative controls : Include solvent-only (e.g., DMSO) and known inhibitors (e.g., staurosporine for kinase assays) .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.